N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide
Description
N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide is a pyrazole-acetamide derivative characterized by a 1H-pyrazole core substituted at position 3 with a morpholine-4-carbonyl group and at position 5 with a thiophen-2-yl moiety. The acetamide side chain is N-substituted with a cyclopentyl group. The morpholine group may enhance solubility, while the thiophene and cyclopentyl substituents could influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-18(20-14-4-1-2-5-14)13-23-16(17-6-3-11-27-17)12-15(21-23)19(25)22-7-9-26-10-8-22/h3,6,11-12,14H,1-2,4-5,7-10,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUQTKUPYXLEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Pyrazole-acetamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations
- Morpholine vs. Other Functional Groups: The morpholine-4-carbonyl group in the target compound may improve solubility and binding affinity compared to simpler substituents like cyano () or trifluoromethyl (). Morpholine-containing analogs (e.g., ) are often prioritized for their balanced lipophilicity and hydrogen-bonding capacity .
- Thiophene vs. Thiazole/Aromatic Rings : The electron-rich thiophene in the target compound could enhance π-π stacking interactions in biological targets, contrasting with thiazole-based analogs () or phenanthrenyl groups (), which may prioritize bulkier hydrophobic interactions .
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